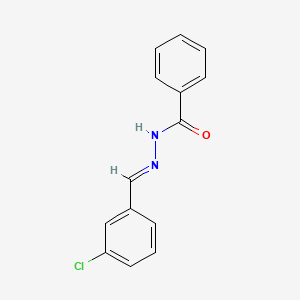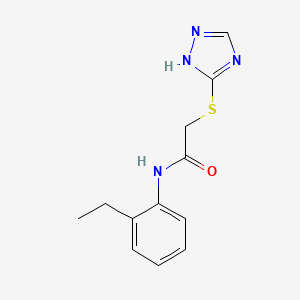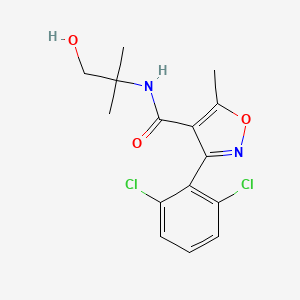
N'-(3-chlorobenzylidene)benzohydrazide
Descripción general
Descripción
N’-(3-chlorobenzylidene)benzohydrazide is a chemical compound with the linear formula C21H16Cl2N2O2 . It has a molecular weight of 399.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N’-(3-chlorobenzylidene)benzohydrazide is based on structures generated from information available in databases . The structure of derivatives was confirmed using 1H and 13C NMR, FTIR, Mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potentials
Research has demonstrated the potential of N'-(3-chlorobenzylidene)benzohydrazide derivatives in antimicrobial and anticancer treatments. A study synthesized a series of benzohydrazides and evaluated them for their antimicrobial and anticancer properties, with some compounds showing potent effects in both areas (Kumar et al., 2017). Another research focused on the antimicrobial activities of benzohydrazide derivatives against various bacteria, finding significant effectiveness (Shaikh, 2013).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are crucial in understanding the antimicrobial activity of synthesized benzohydrazides. A specific study highlighted the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2017).
Structural Characterization
Structural characterization and crystallography play a significant role in understanding the properties of benzohydrazide derivatives. Research involving X-ray single crystal structure determination has provided insights into the molecular structure and stability of these compounds (Han, 2013).
Biological Evaluations
Benzohydrazides have also been evaluated for various biological activities. Studies have examined their potential as antidiabetic, anti-inflammatory, and anticancer agents, furthering our understanding of their diverse applications (Kavitha et al., 2016).
Lipase-Catalyzed Synthesis
An innovative approach in the synthesis of N'-(3-chlorobenzylidene)benzohydrazide derivatives involves lipase-catalyzed hydrazine insertion. This method shows promise for the efficient synthesis of these compounds, highlighting the potential of biocatalysts in organic chemistry (Yu et al., 2022).
Electrochemical Reduction
Electrochemical studies provide another perspective, with research focusing on the reduction of arylidene benzohydrazides in acid solution. Such studies contribute to our understanding of the chemical properties and reactions of these compounds (Lund, 1983).
Interaction with DNA
Benzohydrazide compounds have been studied for their interaction with DNA, an important aspect in understanding their biological implications. Research exploring their binding with Salmon sperm DNA has revealed significant insights into their mode of interaction, impacting their potential use in medical applications (Sirajuddin et al., 2013).
Cardiac Protective Effects
A notable study explored the potential cardiac protective effects of benzohydrazide derivatives in combating myocardial infarction, demonstrating their possible use in cardiovascular therapies (Emna et al., 2020).
QSAR in Antifungal Activity
QSAR studies have also been conducted to understand the antifungal activity of benzohydrazides, providing valuable information on the relationship between their structure and biological activity (Reino et al., 2007).
Molecular Docking Studies
Molecular docking studies on benzohydrazide derivatives have been instrumental in assessing their potential as inhibitors of prostate cancer, expanding the scope of their therapeutic applications (Arjun et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-4-5-11(9-13)10-16-17-14(18)12-6-2-1-3-7-12/h1-10H,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSUJPWVBUSQX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n'-(3-Chlorobenzylidene)benzohydrazide | |
CAS RN |
39575-05-8 | |
| Record name | NSC148197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)

![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)

![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)